Cas no 804433-27-0 (Ethyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate)

Ethyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate is a chiral amino acid ester derivative featuring a benzyl-substituted imidazole moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its structural versatility, serving as a key intermediate for the development of peptidomimetics and bioactive molecules. The (2S)-configuration ensures enantioselectivity in reactions, while the benzylimidazole group enhances binding affinity in target interactions. Its ester functionality allows for further derivatization under mild conditions, making it a practical building block for heterocyclic and peptide-based compounds. Suitable for research applications, this product offers high purity and stability under standard handling conditions.
Ethyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate structure
804433-27-0 structure
Product name:Ethyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate
CAS No:804433-27-0
MF:C15H19N3O2
MW:273.330263376236
CID:5924526
PubChem ID:137945358

Ethyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate
    • EN300-6747096
    • 804433-27-0
    • ethyl (2S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate
    • Inchi: 1S/C15H19N3O2/c1-2-20-15(19)14(16)8-13-10-18(11-17-13)9-12-6-4-3-5-7-12/h3-7,10-11,14H,2,8-9,16H2,1H3/t14-/m0/s1
    • InChI Key: SDFYGEVNSXCOBH-AWEZNQCLSA-N
    • SMILES: O(CC)C([C@H](CC1=CN(C=N1)CC1C=CC=CC=1)N)=O

Computed Properties

  • Exact Mass: 273.147726857g/mol
  • Monoisotopic Mass: 273.147726857g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 7
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 70.1Ų
  • XLogP3: 1.3

Ethyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6747096-0.5g
ethyl (2S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate
804433-27-0 95.0%
0.5g
$699.0 2025-03-13
Enamine
EN300-6747096-1.0g
ethyl (2S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate
804433-27-0 95.0%
1.0g
$728.0 2025-03-13
Enamine
EN300-6747096-10.0g
ethyl (2S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate
804433-27-0 95.0%
10.0g
$3131.0 2025-03-13
Enamine
EN300-6747096-2.5g
ethyl (2S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate
804433-27-0 95.0%
2.5g
$1428.0 2025-03-13
Enamine
EN300-6747096-0.05g
ethyl (2S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate
804433-27-0 95.0%
0.05g
$612.0 2025-03-13
Enamine
EN300-6747096-0.25g
ethyl (2S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate
804433-27-0 95.0%
0.25g
$670.0 2025-03-13
Enamine
EN300-6747096-5.0g
ethyl (2S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate
804433-27-0 95.0%
5.0g
$2110.0 2025-03-13
Enamine
EN300-6747096-0.1g
ethyl (2S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate
804433-27-0 95.0%
0.1g
$640.0 2025-03-13

Ethyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate Related Literature

Additional information on Ethyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate

Comprehensive Overview of Ethyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate (CAS No. 804433-27-0)

Ethyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate (CAS No. 804433-27-0) is a chiral amino acid ester derivative with significant applications in pharmaceutical research and organic synthesis. This compound, often referred to as a benzylimidazole-based amino acid ester, has garnered attention due to its unique structural features and potential biological activities. Researchers and chemists are increasingly exploring its role in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.

The molecular structure of Ethyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate combines an imidazole ring with a benzyl group and an ethyl ester moiety, making it a versatile intermediate for peptide synthesis and medicinal chemistry. Its chiral center at the 2-position is critical for stereoselective reactions, a topic of high interest in asymmetric synthesis. Recent studies highlight its potential in targeting G-protein-coupled receptors (GPCRs), a hot topic in drug development due to their involvement in numerous physiological processes.

In the context of green chemistry and sustainable synthesis, Ethyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate has been investigated for its compatibility with eco-friendly solvents and catalysts. This aligns with the growing demand for environmentally benign synthetic routes, a frequently searched topic among chemists. Its stability under mild conditions also makes it suitable for flow chemistry applications, another trending area in modern organic synthesis.

The compound's imidazole core is a key pharmacophore found in many FDA-approved drugs, which explains its relevance in structure-activity relationship (SAR) studies. Researchers often search for derivatives of benzylimidazole amino acids to optimize bioavailability and target specificity. Additionally, its ester group offers flexibility for further functionalization, a feature highly valued in prodrug design.

From an analytical perspective, Ethyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate can be characterized using advanced techniques such as HPLC-MS and NMR spectroscopy. These methods are frequently discussed in online forums and scientific communities, reflecting their importance in quality control and compound verification. The compound's UV absorption properties also make it suitable for photophysical studies, a niche but growing field in material science.

In summary, Ethyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate (CAS No. 804433-27-0) represents a multifaceted building block with broad applicability in drug discovery, asymmetric catalysis, and bioconjugation. Its alignment with current trends like GPCR-targeted therapies and green synthesis ensures its continued relevance in scientific literature and industrial applications.

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